molecular formula C12H12N2O4 B14787625 1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B14787625
M. Wt: 248.23 g/mol
InChI Key: QJOFWCKJDRPYAU-UHFFFAOYSA-N
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Preparation Methods

Festinavir is synthesized using 5-methyluridine as a starting material . The synthetic route involves several key steps:

    Treatment of 5-Methyluridine: The starting material is treated with acid and acetaldehyde to produce an intermediate compound.

    Reaction with 4-Biphenyl Acid Chloride: The intermediate is then reacted with 4-biphenyl acid chloride and pyridine in a solvent to yield another intermediate.

    Lewis Acid and Triethylamine Reaction: This intermediate undergoes a reaction with Lewis acid and triethylamine, followed by treatment with aqueous acid or methanolic ammonium fluoride.

    Iodine Treatment: The resulting compound is treated with iodine, triphenylphosphine, and imidazole in tetrahydrofuran (THF) solvent.

    Iodide Elimination: The iodide is eliminated by heating the solution in toluene in the presence of a Lewis base.

    Claisen Rearrangement: The compound undergoes Claisen rearrangement by heating in benzonitrile or toluene.

    Final Reactions: The final steps involve reactions with trimethylsilyl chloride (TMSCl) and triethylamine, followed by hydrolysis to yield festinavir

Chemical Reactions Analysis

Festinavir undergoes various chemical reactions, including:

Scientific Research Applications

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

1-[4-ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O4/c1-3-8-4-10(18-9(8)6-15)14-5-7(2)11(16)13-12(14)17/h1,4-5,9-10,15H,6H2,2H3,(H,13,16,17)

InChI Key

QJOFWCKJDRPYAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=C(C(O2)CO)C#C

Origin of Product

United States

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